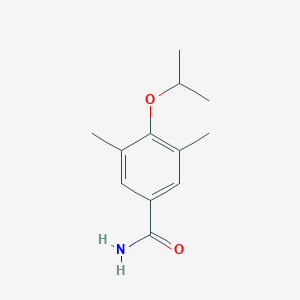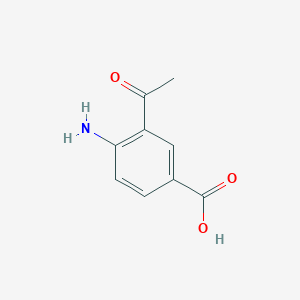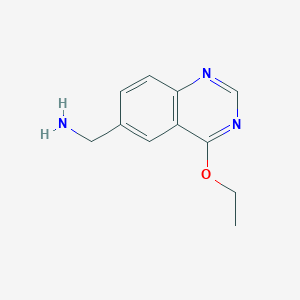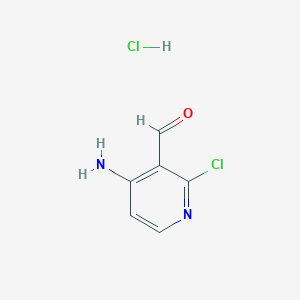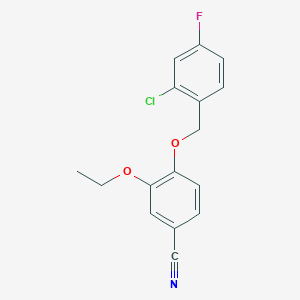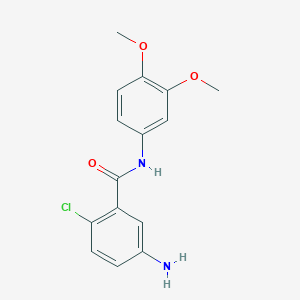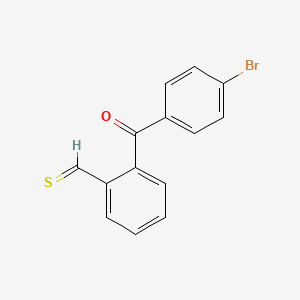
2-(4-Bromobenzoyl)benzothialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromobenzoyl)benzothialdehyde is an organic compound that belongs to the class of benzothialdehydes It is characterized by the presence of a bromobenzoyl group attached to a benzothialdehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzoyl)benzothialdehyde typically involves the acylation of benzothialdehyde with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and prevent side reactions. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(4-Bromobenzoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothialdehyde derivatives, depending on the nucleophile used.
科学研究应用
2-(4-Bromobenzoyl)benzothialdehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(4-Bromobenzoyl)benzothialdehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the benzothialdehyde moiety can engage in nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity.
相似化合物的比较
Similar Compounds
- 2-Bromobenzaldehyde
- 4-Bromobenzaldehyde
- Benzothialdehyde
Comparison
2-(4-Bromobenzoyl)benzothialdehyde is unique due to the presence of both a bromobenzoyl group and a benzothialdehyde moiety This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts, such as 2-bromobenzaldehyde or 4-bromobenzaldehyde
属性
分子式 |
C14H9BrOS |
|---|---|
分子量 |
305.19 g/mol |
IUPAC 名称 |
2-(4-bromobenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C14H9BrOS/c15-12-7-5-10(6-8-12)14(16)13-4-2-1-3-11(13)9-17/h1-9H |
InChI 键 |
BNFNBUVNRBPJKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=S)C(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



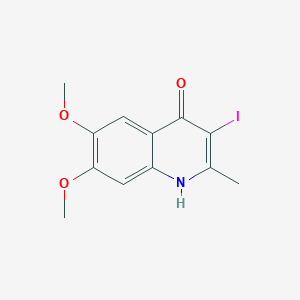
![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)
